molecular formula C25H21N3O7 B5975605 Methyl 4-[(2E)-2-[(2-methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate

Methyl 4-[(2E)-2-[(2-methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate

Cat. No.: B5975605
M. Wt: 475.4 g/mol
InChI Key: PLNYCRNHSYLNKQ-RCCKNPSSSA-N
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Description

Methyl 4-[(2E)-2-[(2-methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate is a complex organic compound with a molecular formula of C25H21N3O7 This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, formamido, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2E)-2-[(2-methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate typically involves a multi-step process. The initial step often includes the formation of the core benzoate structure, followed by the introduction of the methoxyphenyl and nitrophenyl groups through a series of condensation and amide formation reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve high purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2E)-2-[(2-methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Methyl 4-[(2E)-2-[(2-methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2E)-2-[(2-methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
  • Methyl (2E)-2-[(2,4-dichlorophenyl)formamido]-3-[(4-methoxyphenyl)amino]prop-2-enoate

Uniqueness

Methyl 4-[(2E)-2-[(2-methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[(E)-2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O7/c1-34-22-9-4-3-8-20(22)23(29)27-21(15-16-6-5-7-19(14-16)28(32)33)24(30)26-18-12-10-17(11-13-18)25(31)35-2/h3-15H,1-2H3,(H,26,30)(H,27,29)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNYCRNHSYLNKQ-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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